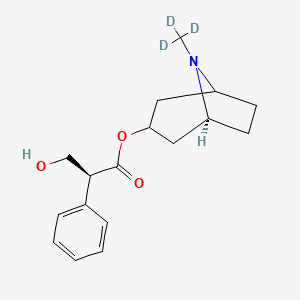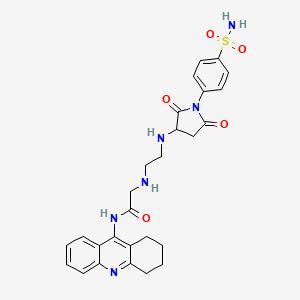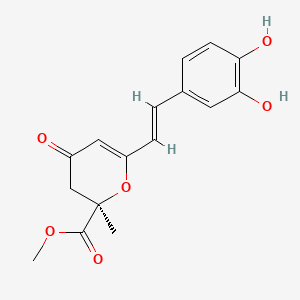
Inonophenol C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inonophenol C is a neurotrophic agent known for its protective properties against neurodegenerative disorders . It is derived from the cultivated edible mushroom Inonotus hispidus and has shown significant bioactivity in scientific research . The compound has a molecular formula of C16H16O6 and a molecular weight of 304.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Inonophenol C involves the extraction of phenolic and steroidal metabolites from the Inonotus hispidus mushroom . The specific synthetic routes and reaction conditions are not widely documented, but the extraction process typically involves solvent extraction and chromatographic techniques to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound is primarily focused on its extraction from natural sources rather than synthetic production. The process involves cultivating the Inonotus hispidus mushroom under controlled conditions, followed by extraction and purification of the compound using advanced chromatographic methods .
Analyse Des Réactions Chimiques
Types of Reactions: Inonophenol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) and chlorine (Cl2) under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which exhibit different bioactivities and properties .
Applications De Recherche Scientifique
Inonophenol C has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Inonophenol C involves its interaction with molecular targets and pathways associated with neuroprotection. The compound exerts its effects by modulating the activity of neurotrophic factors and signaling pathways involved in neuronal survival and growth . It also exhibits antioxidant properties, which help in reducing oxidative stress and preventing neuronal damage .
Comparaison Avec Des Composés Similaires
Nonylphenol: A phenolic compound known for its endocrine-disrupting properties.
Nonylphenol Monoethoxylate: A derivative of nonylphenol with similar bioactivity.
Nonylphenol Diethoxylate: Another derivative of nonylphenol used in various industrial applications.
Comparison: Inonophenol C is unique due to its neurotrophic and neuroprotective properties, which are not commonly observed in other phenolic compounds like nonylphenol and its derivatives . While nonylphenol compounds are primarily known for their industrial applications and potential environmental hazards, this compound stands out for its therapeutic potential in neurodegenerative diseases .
Propriétés
Formule moléculaire |
C16H16O6 |
|---|---|
Poids moléculaire |
304.29 g/mol |
Nom IUPAC |
methyl (2R)-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-2-methyl-4-oxo-3H-pyran-2-carboxylate |
InChI |
InChI=1S/C16H16O6/c1-16(15(20)21-2)9-11(17)8-12(22-16)5-3-10-4-6-13(18)14(19)7-10/h3-8,18-19H,9H2,1-2H3/b5-3+/t16-/m1/s1 |
Clé InChI |
DFMMAKIFFWIJII-LLCTXKFZSA-N |
SMILES isomérique |
C[C@@]1(CC(=O)C=C(O1)/C=C/C2=CC(=C(C=C2)O)O)C(=O)OC |
SMILES canonique |
CC1(CC(=O)C=C(O1)C=CC2=CC(=C(C=C2)O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


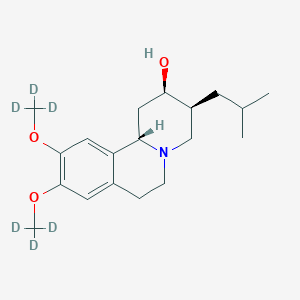
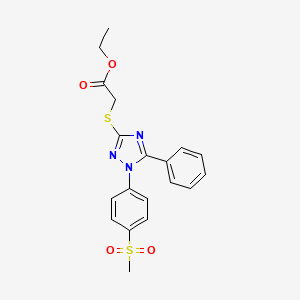
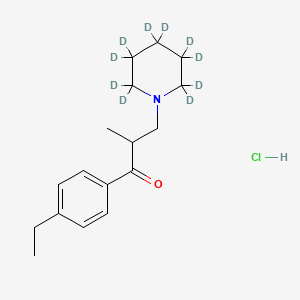

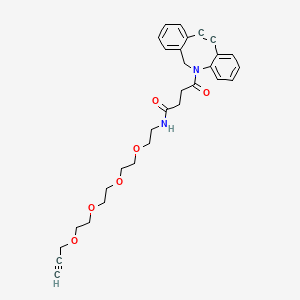

![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)
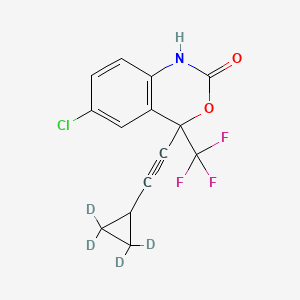

![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)

